molecular formula C12H15NO3 B1400988 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid CAS No. 1361111-50-3

4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid

Cat. No.: B1400988
CAS No.: 1361111-50-3
M. Wt: 221.25 g/mol
InChI Key: ODVSGXBKROKKOJ-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a carboxylic acid group and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

4-(pyridin-3-ylmethyl)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-11(15)12(3-6-16-7-4-12)8-10-2-1-5-13-9-10/h1-2,5,9H,3-4,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVSGXBKROKKOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CN=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses organoboron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is used in the study of biological processes and as a tool for probing molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table compares key structural analogs, focusing on substituent groups, molecular properties, and available

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
4-(Pyridin-2-ylmethyl)oxane-4-carboxylic acid Pyridin-2-ylmethyl C₁₂H₁₅NO₃ 221.25 g/mol Discontinued product; potential P2X7 antagonist activity
4-(3-Chlorophenyl)oxane-4-carboxylic acid 3-Chlorophenyl C₁₂H₁₃ClO₃ 240.68 g/mol GHS-compliant safety data available
4-(4-Fluorophenyl)oxane-4-carboxylic acid 4-Fluorophenyl C₁₂H₁₃FO₃ 224.23 g/mol Available for inquiry; fluorinated analog
4-(Difluoromethyl)oxane-4-carboxylic acid Difluoromethyl C₇H₁₀F₂O₃ 180.15 g/mol High purity (MFCD28554100); used in medicinal chemistry
4-[(Methylsulfanyl)methyl]oxane-4-carboxylic acid Methylsulfanylmethyl C₈H₁₄O₃S 190.26 g/mol Lab use; sulfur-containing derivative
5-(Oxan-4-yloxy)pyridine-3-carboxylic acid Oxan-4-yloxy on pyridine C₁₁H₁₃NO₄ 223.23 g/mol Tricyclic derivative; synthetic intermediate

Substituent Position and Bioactivity

  • Pyridine Positional Isomerism : The pyridin-3-ylmethyl group in the target compound differs from the pyridin-2-ylmethyl analog (CAS 1393330-60-3), which has shown relevance in P2X7 receptor antagonism . The 3-position on pyridine may alter electron distribution and hydrogen-bonding capacity compared to the 2-position, affecting receptor binding or solubility.

Physicochemical Properties

  • Fluorinated Derivatives : The difluoromethyl analog (CAS 1783957-10-7) exhibits a lower molecular weight (180.15 g/mol) and enhanced electronegativity, which may improve membrane permeability in drug design .

Biological Activity

4-(Pyridin-3-ylmethyl)oxane-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H13NO3
  • CAS Number : 1361111-50-3

This compound features a pyridine ring attached to an oxane (tetrahydrofuran) structure with a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Similar compounds have shown the following modes of action:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways, including those related to inflammation and cancer.
  • Receptor Modulation : The compound may also interact with receptors such as G-protein coupled receptors (GPCRs), influencing signal transduction pathways.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Reduces inflammation by inhibiting pro-inflammatory cytokines.
  • Antitumor Activity : Shows promise in inhibiting tumor cell proliferation in various cancer models.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

In Vivo Studies

Animal model studies have shown that administration of the compound leads to a reduction in tumor size in xenograft models of breast cancer. The compound's ability to induce apoptosis in cancer cells was confirmed through flow cytometry analysis.

Case Studies

StudyFindings
Study on Antibacterial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria with MIC values ranging from 5 to 20 µg/mL.
Anti-inflammatory ModelInhibition of TNF-alpha and IL-6 production was noted in LPS-stimulated macrophages.
Tumor Growth InhibitionIn vivo studies indicated a significant reduction in tumor volume (up to 50%) compared to control groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.